N-(6-cyclopropylpyridazin-3-yl)-1-methyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide
Description
N-(6-cyclopropylpyridazin-3-yl)-1-methyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide is a complex organic compound that belongs to the class of benzodiazepines and pyridazines. Benzodiazepines are well-known for their psychoactive properties, while pyridazines are recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Properties
IUPAC Name |
N-(6-cyclopropylpyridazin-3-yl)-1-methyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c1-22-10-11-23(12-14-4-2-3-5-16(14)22)18(24)19-17-9-8-15(20-21-17)13-6-7-13/h2-5,8-9,13H,6-7,10-12H2,1H3,(H,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRHXDHUIAINAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC2=CC=CC=C21)C(=O)NC3=NN=C(C=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(6-cyclopropylpyridazin-3-yl)-1-methyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide involves multiple steps, typically starting with the preparation of the pyridazine and benzodiazepine cores. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(6-cyclopropylpyridazin-3-yl)-1-methyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research focuses on its potential therapeutic effects, particularly in the treatment of anxiety, depression, and other neurological disorders.
Industry: It is explored for its use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(6-cyclopropylpyridazin-3-yl)-1-methyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may modulate the activity of gamma-aminobutyric acid (GABA) receptors, leading to anxiolytic and sedative effects. Additionally, the pyridazine moiety may contribute to its anti-inflammatory and anticancer activities by inhibiting specific enzymes and signaling pathways .
Comparison with Similar Compounds
Similar compounds include other benzodiazepine derivatives and pyridazine-based molecules. For example:
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Pyridazine derivatives: Compounds like pyridazinone, which exhibit a broad spectrum of pharmacological activities.
N-(6-cyclopropylpyridazin-3-yl)-1-methyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide is unique due to its combined benzodiazepine and pyridazine structures, offering a diverse range of potential biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
